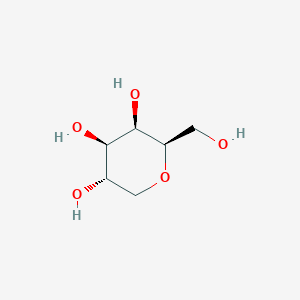

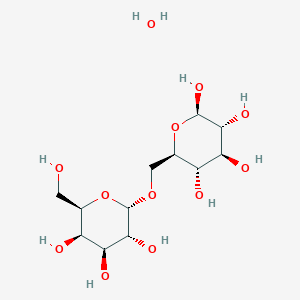

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a primary source of energy for living organisms and plays a crucial role in various metabolic processes.

準備方法

Synthetic Routes and Reaction Conditions

D-glucose can be synthesized through several methods, including the hydrolysis of starch and cellulose. The hydrolysis process involves breaking down polysaccharides into simpler sugars using acids or enzymes. For example, starch can be hydrolyzed using hydrochloric acid or amylase enzymes to produce D-glucose.

Industrial Production Methods

Industrially, D-glucose is produced from corn starch through enzymatic hydrolysis. The process involves the following steps:

Liquefaction: Corn starch is mixed with water and heated to form a slurry. Alpha-amylase is added to break down the starch into shorter chains of glucose.

Saccharification: The slurry is further treated with glucoamylase to convert the short chains into D-glucose.

Purification: The resulting glucose solution is purified through filtration and ion-exchange processes to remove impurities.

化学反応の分析

Types of Reactions

D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.

Reduction: Reduction of D-glucose with sodium borohydride or hydrogen in the presence of a catalyst produces sorbitol.

Substitution: D-glucose can undergo substitution reactions to form derivatives such as glucosides when reacted with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

Oxidation: Bromine water, nitric acid

Reduction: Sodium borohydride, hydrogen with a catalyst

Substitution: Alcohols, acid catalysts

Major Products Formed

Oxidation: Gluconic acid

Reduction: Sorbitol

Substitution: Glucosides

科学的研究の応用

D-glucose has numerous applications in scientific research across various fields:

Chemistry: It is used as a standard for calibrating instruments and in the synthesis of various organic compounds.

Biology: D-glucose is essential for studying cellular respiration and metabolic pathways.

Medicine: It is used in intravenous solutions to provide energy to patients and in the treatment of hypoglycemia.

Industry: D-glucose is used in the food industry as a sweetener and in the fermentation process to produce ethanol.

作用機序

D-glucose exerts its effects by serving as a primary energy source for cells. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. The molecular targets involved include enzymes such as hexokinase and phosphofructokinase, which regulate the glycolytic pathway.

類似化合物との比較

D-glucose can be compared with other similar compounds such as D-fructose, D-galactose, and D-mannose. While all these sugars are monosaccharides and share similar chemical properties, they differ in their structural configurations and biological roles.

D-fructose: A ketohexose found in fruits and honey, used as a sweetener.

D-galactose: An aldohexose found in milk, important in the synthesis of glycoproteins and glycolipids.

D-mannose: An aldohexose involved in glycosylation processes in cells.

D-glucose is unique due to its central role in energy metabolism and its widespread presence in nature.

特性

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-KCDKBNATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azanium;(3S,5R)-7-[(1R,2R,6S,8R,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-1,5-dihydroxy-1-oxoheptan-3-olate](/img/structure/B8057658.png)

![sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B8057686.png)

![(2S,3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B8057745.png)

![sodium;1-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8057746.png)

![5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde](/img/structure/B8057752.png)